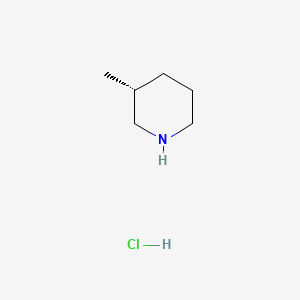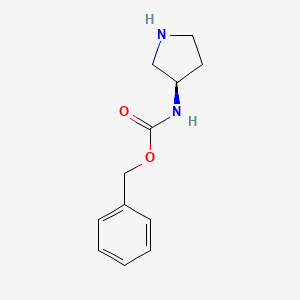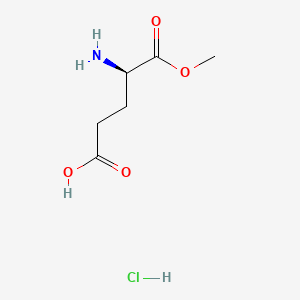![molecular formula C6H5BrN4 B591994 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-71-8](/img/structure/B591994.png)
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an amino group at the 5-position. It is known for its significant biological activities and is used as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK, also known as sterile alpha motif and leucine zipper containing kinase AZK, is a protein that in humans is encoded by the ZAK gene . It plays a crucial role in cell signaling and regulation .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of ZAK . This inhibition results in the suppression of ZAK downstream signals, both in vitro and in vivo .
Biochemical Pathways
Given its inhibitory effect on zak, it is likely to impact pathways downstream of zak . ZAK is involved in several signaling pathways, including the MAPK signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By inhibiting ZAK, it suppresses the activation of ZAK downstream signals . This can lead to changes in cell signaling and potentially impact various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol are often employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, amines, and various heterocyclic derivatives .
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
3-Chloro-1H-pyrazolo[3,4-b]pyridin-5-amine: Another halogenated derivative with comparable reactivity.
5-Amino-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom but shares the core structure and some biological properties.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFYEDQYAQTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718263 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-71-8 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)










